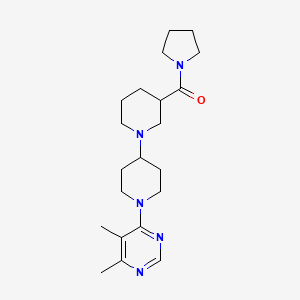![molecular formula C13H14Cl2N2O B5367189 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B5367189.png)
3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is also known as propranolol, which is a beta-blocker drug used to treat various medical conditions such as hypertension, angina, and arrhythmia. However,
Wirkmechanismus
The mechanism of action of 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol is through its interaction with beta-receptors in the body. This compound binds to beta-receptors, which are located in the heart, lungs, and blood vessels, and inhibits the action of adrenaline and noradrenaline. This results in a decrease in heart rate and blood pressure, which helps to reduce the workload on the heart.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have a significant impact on the cardiovascular system, as it reduces blood pressure and heart rate. It also has an effect on the respiratory system, as it can cause bronchoconstriction in some individuals. Additionally, this compound has been shown to have an impact on the central nervous system, as it can cross the blood-brain barrier and affect brain function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol in laboratory experiments include its well-established mechanism of action and its ability to reduce heart rate and blood pressure. However, one of the limitations of using this compound is its potential to cause bronchoconstriction in some individuals, which can affect the respiratory system. Additionally, this compound can cross the blood-brain barrier and affect brain function, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol. One potential area of research is the development of new beta-blockers that are more effective and have fewer side effects than current medications. Additionally, this compound could be used in the development of new treatments for other medical conditions, such as anxiety disorders and migraines. Furthermore, the impact of this compound on brain function could be further studied to better understand its potential applications in neurology and psychiatry.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in scientific research. Its well-established mechanism of action and ability to reduce heart rate and blood pressure make it a valuable tool in cardiovascular research. However, its potential side effects on the respiratory system and brain function should be taken into consideration when using this compound in laboratory experiments. There are several future directions for research on this compound, including the development of new beta-blockers and the exploration of its potential applications in neurology and psychiatry.
Synthesemethoden
The synthesis of 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol can be achieved through various methods. One of the commonly used methods is the reaction of 2,3-dichloro-4-methylbenzyl cyanide with 1,2-diaminopropane in the presence of a reducing agent such as sodium borohydride. This reaction yields this compound as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol has been extensively studied for its potential applications in scientific research. One of the significant applications of this compound is its use as a beta-blocker in cardiovascular research. This compound has been shown to reduce blood pressure and heart rate, making it an effective treatment for hypertension and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
3-[2-(2,3-dichloro-4-methylphenyl)imidazol-1-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O/c1-9-3-4-10(12(15)11(9)14)13-16-5-7-17(13)6-2-8-18/h3-5,7,18H,2,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFGHXBAQLUUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=NC=CN2CCCO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)



![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5367161.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B5367168.png)
![6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide](/img/structure/B5367170.png)



